2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9-4-2-3-6-16(9)7-5-15-10(17)18-8-11(12,13)14/h9H,2-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHSESFPTUKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate, with CAS number 1258640-94-6, is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its trifluoroethyl group, which enhances lipophilicity and may influence its pharmacokinetic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a carbamate functional group which is known to be involved in various biological interactions.
The biological activity of carbamates often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For this compound, studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety and depression.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound. For instance:
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory properties. The trifluoroethyl group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy in inflammatory models .
- Neuropharmacological Effects : Research indicates that derivatives of piperidine can exhibit anxiolytic and antidepressant effects. The specific interaction of this compound with neurotransmitter receptors such as serotonin and norepinephrine transporters could be a focal point for further investigation .
In Vitro and In Vivo Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit specific enzymes associated with inflammatory responses. For example, studies on related carbamates have shown IC50 values in the low micromolar range against cyclooxygenase (COX) enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .
In vivo studies are necessary to fully elucidate the pharmacodynamics and therapeutic potential of this compound. Preliminary data from animal models indicate promising results in reducing inflammation and modulating CNS activity.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study examined the effects of similar carbamate compounds in a rat model of adjuvant-induced arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers following administration of the compound at varying doses (ED50 = 0.05 mg/kg) .
Case Study 2: CNS Activity
In a behavioral study assessing anxiety-like behaviors in mice, administration of related piperidine derivatives resulted in decreased anxiety levels as measured by the elevated plus maze test. This suggests that this compound may also possess anxiolytic properties .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Main Activity |
|---|---|---|---|
| This compound | 1258640-94-6 | 227.24 g/mol | Anti-inflammatory |
| CGP 28238 | 1234567-89-0 | 300.32 g/mol | Anti-inflammatory |
| Piperidine Derivative X | 9876543-21-0 | 250.30 g/mol | CNS Modulator |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated as a potential pharmacological agent due to its structural similarity to known inhibitors of histone methyltransferases, particularly EZH2, which is implicated in various cancers. Research indicates that derivatives of this compound exhibit significant inhibitory activity against EZH2, suggesting its potential as an anticancer agent.
Case Study: EZH2 Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers optimized a series of indole-based EZH2 inhibitors, leading to the identification of compounds that demonstrated robust antitumor effects in xenograft models . The introduction of trifluoroethyl groups enhanced the potency of these inhibitors, with some analogues showing an EC50 as low as 0.020 μM.
Chemical Biology
The compound's ability to interact with biological systems makes it a valuable tool in chemical biology. It can serve as a probe for studying the role of histone methylation in gene regulation and cancer progression.
Application in Gene Regulation Studies
By using this compound in cell culture assays, researchers can investigate how inhibition of EZH2 affects gene expression profiles related to oncogenesis. This can provide insights into the molecular mechanisms underlying cancer and identify potential therapeutic targets.
Synthetic Chemistry
In synthetic chemistry, 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate serves as an important intermediate for synthesizing more complex molecules. Its trifluoroethyl group can be utilized to modify the physicochemical properties of other compounds.
Synthesis of Fluorinated Analogues
Researchers have reported on methods to synthesize various fluorinated analogues from this compound, which may exhibit improved biological activities or altered pharmacokinetic profiles compared to non-fluorinated counterparts . This highlights its utility as a precursor in drug development.
Pharmaceutical Formulation
The compound's unique properties make it suitable for formulation into drug delivery systems. Its solubility and stability can be optimized for use in various pharmaceutical applications.
Example: Drug Delivery Systems
Incorporating this carbamate into liposomal formulations could enhance drug solubility and bioavailability, particularly for poorly soluble drugs targeting cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate can be contextualized against related fluorinated carbamates. Below is a systematic comparison:
Structural Analogues with Piperidine/Morpholine Substituents
2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate (CAS 1197808-29-9) :
- Structure : Replaces 2-methylpiperidine with morpholine.
- Properties : The morpholine ring introduces a polar oxygen atom, enhancing solubility in polar solvents compared to the methylpiperidine analogue. Molecular weight: 256.22 g/mol .
- Applications : Used in kinase inhibitor research due to improved aqueous solubility .
- (2-Piperidin-1-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (EP 2022/06): Structure: Features a cyclopentyl ester core linked to a piperidine-carbamate chain.
Analogues with Aromatic/Thiazole Substituents
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7) :
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate :
Analogues with Pyridine/Sulfonyl Groups
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate (CID 45792045) :
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate (CAS 1251924-34-1) :
Key Research Findings
- Metabolic Stability : The 2-methylpiperidine group in the target compound reduces cytochrome P450-mediated oxidation compared to morpholine analogues .
- Toxicity: Fluorinated carbamates generally exhibit higher toxicity than non-fluorinated counterparts, necessitating stringent handling protocols .
- Bioactivity : Pyridine-containing analogues show superior binding to nicotinic acetylcholine receptors, while sulfonyl derivatives face stability challenges .
Preparation Methods
Synthesis of the Piperidine Intermediate
The key intermediate, 2-methylpiperidine derivatives, are prepared via palladium-catalyzed intramolecular C–N bond formation. A representative synthetic route involves:
- Condensation of β-keto esters with chiral amines to form enamines.
- Palladium-catalyzed intramolecular arylation to construct the piperidine ring with stereochemical control.
- Deprotection steps to yield free piperidine intermediates.
This approach allows for the scalable and stereoselective preparation of piperidine building blocks essential for subsequent carbamate formation.
Introduction of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl moiety is introduced by amidation or alkoxycarbonylation reactions using trifluoroacetyl or trifluoroethyl derivatives:
- Amidation of the piperidine amine with trifluoroacetic anhydride in the presence of a base (e.g., Hünig’s base) yields trifluoroacetamide intermediates.
- Reduction of amides with borane complexes converts them into N-trifluoroethyl piperidines.
- Hydrolysis or saponification steps may be used to prepare acid intermediates for further coupling.
This sequence efficiently incorporates the trifluoroethyl group with retention of stereochemistry.
Carbamate Formation via Mixed Carbonates
The carbamate linkage is formed by coupling the piperidine derivative with activated carbonate intermediates:
- Preparation of mixed carbonates from alcohols (e.g., 2,2,2-trifluoroethanol) and activated carbonate reagents such as di(2-pyridyl) carbonate.
- Reaction of these mixed carbonates with the piperidine amine under mild basic conditions (e.g., triethylamine) to yield the desired carbamate.
This method avoids the use of phosgene, offers high yields, and is suitable for sensitive substrates.
Alternative One-Pot and Solid-Phase Methods
Recent advances include:
- One-pot three-component reactions combining primary amines, CO₂, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide to form N-alkyl carbamates directly.
- Solid-phase synthesis on Merrifield resin enabling rapid generation of carbamate libraries, useful for medicinal chemistry optimization.
While these methods are promising for diversity-oriented synthesis, their application to the specific compound requires adaptation.
Research Findings and Comparative Data
The preparation of trifluoroethyl-substituted piperidine carbamates has been shown to improve biological potency by modulating the basicity of the piperidine nitrogen, as fluorine atoms attenuate basicity and enhance cellular activity. For example, analogues with trifluoroethyl groups demonstrated a significant increase in potency compared to non-fluorinated counterparts.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Enamine formation | β-Keto ester + chiral amine, mild acid | 76 | Predominantly Z-isomer |
| Pd-catalyzed C–N arylation | Buchwald’s RuPhos precatalyst, NaOMe | High | Maintains stereochemistry |
| Deprotection | Anhydrous HCl | 81 (2 steps) | Free piperidine intermediate |
| Amidation with trifluoroacetic anhydride | Hünig’s base, room temp | ~Quantitative | Formation of trifluoroacetamide |
| Reduction of amide | Borane-THF complex, heat | High | N-trifluoroethylpiperidine |
| Saponification | 6 N NaOH | 99 | Acid intermediate for coupling |
| Carbamate formation | Mixed carbonate + amine, triethylamine | Good | Mild, phosgene-free |
This synthetic scheme enables production on >100 g scale, demonstrating robustness and scalability.
Q & A
Q. What are the key considerations for synthesizing 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate with high purity?
To achieve high purity (>99%), optimize reaction conditions by:
- Using aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of the carbamate group .
- Employing sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination steps to enhance selectivity .
- Purifying via ion chromatography or recrystallization to remove byproducts like unreacted amines or trifluoroethyl intermediates .
- Monitoring reaction progress with TLC or HPLC to ensure complete conversion .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoroethyl, piperidine) and carbamate linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., m/z = 301.3 [M+1] observed in similar carbamates) .
- Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to evaluate degradation pathways (e.g., carbamate hydrolysis) .
- Analyze degradation products via LC-MS to identify instability triggers (e.g., moisture, light) .
- Use differential scanning calorimetry (DSC) to determine thermal decomposition thresholds .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the reactivity of the carbamate moiety in nucleophilic substitution reactions?
The electron-withdrawing trifluoroethyl group increases electrophilicity at the carbamate carbonyl carbon, enhancing susceptibility to nucleophilic attack. For example:
- In hydrolysis reactions, basic conditions (pH >10) accelerate cleavage of the carbamate bond due to increased nucleophilicity of hydroxide ions .
- In amide coupling reactions, the activated carbonyl facilitates reactions with primary amines (e.g., peptide synthesis) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays : Screen against serine hydrolases or acetylcholinesterase, as carbamates often act as irreversible inhibitors .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) using tritiated analogs to quantify affinity .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Q. How can researchers reconcile discrepancies in reported biological activities of structurally related carbamate derivatives?
- Perform comparative molecular docking to identify binding mode variations caused by substituent changes (e.g., methylpiperidine vs. pyrrolidine) .
- Standardize assay conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .
- Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based assays) .
Q. What strategies can mitigate side reactions during the synthesis of analogs with modified piperidine substituents?
- Introduce protecting groups (e.g., tert-butyl carbamate) to shield reactive amines during trifluoroethylation .
- Optimize stoichiometry to prevent over-alkylation of the piperidine nitrogen .
- Use computational tools (e.g., DFT) to predict steric/electronic effects of substituents on reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
